molecular formula C16H15N5O B2913155 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile CAS No. 955837-10-2

2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile

Cat. No. B2913155
CAS RN: 955837-10-2
M. Wt: 293.33
InChI Key: JLQGTTFHHSTZNU-UHFFFAOYSA-N
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Description

The compound “2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile” is a pyrazolopyridazine derivative. Pyrazolopyridazines are a class of compounds containing a pyrazole ring fused to a pyridazine ring. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms while the pyridazine is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrazolopyridazine core with various substitutions. These include a 2,4-dimethylphenyl group, a methyl group, and an acetonitrile group .

Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) demonstrated the synthesis of novel pyridine and fused pyridine derivatives starting from a hydrazinyl-pyridine-carbonitrile compound. These derivatives underwent molecular docking screenings towards a target protein, GlcN-6-P synthase, revealing moderate to good binding energies. The synthesized compounds exhibited antimicrobial and antioxidant activity, suggesting their potential as pharmacological agents (Flefel et al., 2018).

Antimicrobial and Antioxidant Activities

Another study focused on the utilization of cyanoacetohydrazide and oxadiazolyl acetonitrile for synthesizing new cytotoxic heterocyclic compounds. The synthesized compounds were tested against a panel of human tumor cell lines and for antioxidant activities, showing satisfactory activity. This indicates the potential of such compounds in developing new therapeutic agents (Shaker & Marzouk, 2016).

Catalytic Applications

Research by Gamez et al. (2001) explored the copper-catalyzed oxidative coupling of 2,6-dimethylphenol, demonstrating that small heterocyclic ligands could significantly improve catalytic activity. This study highlights the role of such chemical compounds in facilitating polymerization processes, which are crucial in the production of high-performance engineering plastics (Gamez et al., 2001).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular compound and its structure. Without specific studies or data on this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through specific testing and data collection. Without this data, it’s not possible to provide accurate information on the safety and hazards of this compound .

Future Directions

The study and development of new pyrazolopyridazine derivatives is an active area of research, often driven by the search for new pharmaceuticals and materials. The future directions for this specific compound would likely depend on its physical and chemical properties, biological activity, and potential applications .

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-10-4-5-14(11(2)8-10)21-15-13(9-18-21)12(3)19-20(7-6-17)16(15)22/h4-5,8-9H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQGTTFHHSTZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile

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